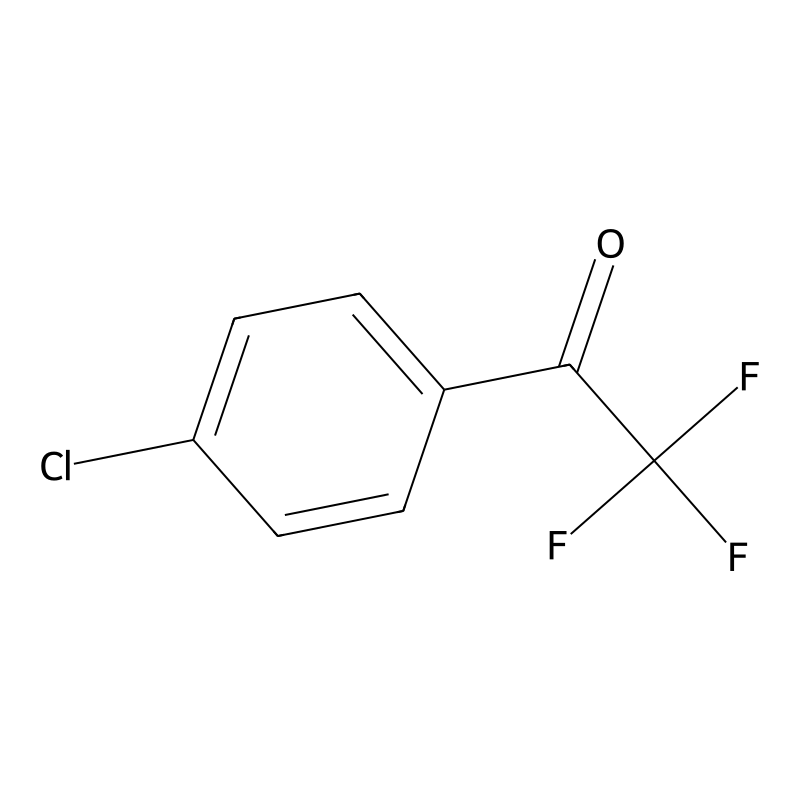1-(4-Chlorophenyl)-2,2,2-trifluoroethanone

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Anti-allergic Activities
Scientific Field: Medicinal Chemistry
Application Summary: This compound is used in the design and synthesis of novel ® (-)-1-[(4-chlorophenyl)phenylmethyl]piperazine derivatives, which are tested for in vivo anti-allergic activities.
Methods of Application: The target compounds were designed and synthesized.
Results: Three of the 19 piperazine derivatives have stronger potency against allergic asthma than levocetirizine, the positive control drug.
Antitubercular and Antimicrobial Activity
Methods of Application: The compounds were synthesized and characterized.
Ethanone, 1-(4-chlorophenyl)-
Scientific Field: Physical Chemistry
Application Summary: This compound is a derivative of acetophenone with a chlorine atom on the phenyl ring.
Methods of Application: The compound can be prepared by acylation of chlorobenzene.
Results: The compound has been characterized by its mass spectrum and other physical properties.
1-(4-Chlorophenyl)cyclopropanecarbonitrile
Scientific Field: Organic Chemistry
Application Summary: This compound is a derivative of cyclopropanecarbonitrile with a 4-chlorophenyl group.
Methods of Application: The compound can be prepared by reaction of 4-chlorophenylmagnesium bromide with cyclopropanecarbonitrile.
1-(4-Chlorophenyl)-2,2,2-trifluoroethanone is an organic compound characterized by the presence of a chloro group and a trifluoroethanone moiety attached to a benzene ring. Its molecular formula is , and it has a molecular weight of approximately 208.57 g/mol . The compound features a planar structure due to the aromatic benzene ring, which is influenced by the electron-withdrawing trifluoroethanone group, affecting its reactivity and chemical behavior.
- Electrophilic Aromatic Substitution: The presence of the electron-withdrawing trifluoroethanone group enhances the reactivity of the aromatic ring, facilitating electrophilic substitution reactions.
- Nucleophilic Reactions: The carbonyl group in the trifluoroethanone moiety can undergo nucleophilic attack, leading to the formation of different derivatives depending on the nucleophile used .
- Acid-Base Reactions: The compound may also engage in acid-base reactions due to the presence of functional groups that can donate or accept protons.
Research indicates that 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone exhibits significant biological activity. It has been studied for its potential as an antibacterial agent and for its effects on various biological systems. The compound's structural features contribute to its interaction with biological targets, making it a subject of interest in medicinal chemistry.
Several methods have been developed for synthesizing 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone:
- Direct Halogenation: Chlorination of phenyl compounds followed by introduction of trifluoroacetyl chloride.
- Electrophilic Aromatic Substitution: Reacting 4-chlorobenzene with trifluoroacetyl chloride in the presence of Lewis acids such as aluminum chloride.
- Solvolysis Reactions: Utilizing solvolysis conditions to modify existing compounds into 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone derivatives .
This compound finds applications in various fields:
- Pharmaceuticals: Used as an intermediate in the synthesis of pharmaceuticals due to its unique electronic properties.
- Agricultural Chemicals: Potentially utilized in developing agrochemicals owing to its biological activity.
- Material Science: Investigated for use in advanced materials due to its chemical stability and reactivity.
Interaction studies have focused on how 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone interacts with biological molecules. These studies often involve examining binding affinities with proteins or enzymes and assessing its pharmacokinetic properties. Such research is crucial for understanding the compound's potential therapeutic applications and safety profiles.
Several compounds share structural similarities with 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone. Here is a comparison highlighting their uniqueness:
| Compound Name | Similarity | Unique Features |
|---|---|---|
| 1-(3-Chlorophenyl)-2,2,2-trifluoroethanone | 1.00 | Different chlorination pattern affecting reactivity. |
| 1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone | 0.96 | Contains two chlorine substituents enhancing stability. |
| 1-(2,5-Dichlorophenyl)-2,2,2-trifluoroethanone | 0.91 | Variations in chlorination may alter biological activity. |
| 1-(3-Fluorophenyl)-2,2,2-trifluoroethanone | 0.90 | Fluorine substitution affects electronic properties differently. |
| 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | 0.88 | Bromine's larger size may influence sterics and reactivity. |
The unique combination of chlorine and trifluoromethyl groups in 1-(4-Chlorophenyl)-2,2,2-trifluoroethanone sets it apart from these similar compounds by providing distinct electronic characteristics that can be exploited in various applications .
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.5%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.







